molecular formula C9H10INO2 B12105946 Ethyl 2-amino-3-iodobenzoate

Ethyl 2-amino-3-iodobenzoate

Cat. No.: B12105946
M. Wt: 291.09 g/mol
InChI Key: VJGRCYTZXLIIFA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-iodobenzoate (CAS 1261606-40-9) is a substituted benzoate ester of interest in synthetic organic chemistry. This compound features an aromatic ring system bearing three distinct functional groups: an electron-donating amino group, an electron-withdrawing ester, and a iodine atom suitable for metal-catalyzed cross-coupling reactions. The iodine substituent at the 3-position makes it a valuable precursor for constructing complex molecules via reactions such as the Hagihara–Sonogashira coupling or other palladium-catalyzed transformations . Compounds of this class are frequently employed in the synthesis of heterocyclic systems and as intermediates in the development of active pharmaceutical ingredients (APIs) and functional materials. The orthogonal reactivity of its functional groups allows researchers to perform sequential, site-selective modifications, making it a versatile scaffold in medicinal chemistry and materials science research. The compound should be stored in a cool, dark place, sealed in a dry environment, and may require cold-chain transportation . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl 2-amino-3-iodobenzoate

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3

InChI Key

VJGRCYTZXLIIFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)I)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ethyl 2 Amino 3 Iodobenzoate

Reactivity of the Amino Functionality

The amino group in ethyl 2-amino-3-iodobenzoate is a versatile site for chemical modifications, including acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions

The primary amine at the 2-position can readily react with acylating agents, such as acyl chlorides and acetic anhydride, to form the corresponding amides. This transformation is often employed to protect the amino group during subsequent reactions on other parts of the molecule. For instance, the reaction with ethyl chloroformate in the presence of a base like potassium carbonate leads to the formation of a carbamate. acs.org

Alkylation of the amino group is also a feasible transformation. This can be achieved using various alkylating agents, such as alkyl halides, to introduce alkyl substituents onto the nitrogen atom. otago.ac.nz For example, N-alkylation with propargyl bromide has been reported in the synthesis of opiate probes. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions

ReactantReagent(s)ProductReference
This compoundAcetic anhydrideEthyl 2-acetamido-3-iodobenzoate
This compoundEthyl chloroformate, K2CO3Ethyl 2-(ethoxycarbonylamino)-3-iodobenzoate acs.org
This compoundPropargyl bromideEthyl 2-(propargylamino)-3-iodobenzoate nih.gov

Diazotization and Subsequent Transformations

The amino group can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). webassign.net This diazonium intermediate is highly reactive and can undergo a variety of subsequent transformations.

One common reaction is the Sandmeyer reaction, where the diazonium group is replaced by a halogen or a cyano group using a copper(I) salt catalyst. For example, treatment with cuprous chloride can introduce a chlorine atom onto the aromatic ring. vulcanchem.com Another important transformation is the replacement of the diazonium group with an azide (B81097) group by reacting the diazonium salt with sodium azide. nih.gov Furthermore, the diazonium group can be removed (deamination) by treatment with an alcohol, such as ethanol (B145695), in the presence of a copper catalyst, leading to the formation of ethyl 3-iodobenzoate (B1234465). orgsyn.org

Reactions Involving the Ester Group

The ethyl ester functionality of this compound is susceptible to hydrolysis and transesterification.

Hydrolysis to Carboxylic Acids

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-iodobenzoic acid, under either acidic or basic conditions. vulcanchem.com Alkaline hydrolysis, typically using sodium hydroxide (B78521) in an aqueous or alcoholic solution, is a common method to achieve this transformation. nih.gov This reaction is often a key step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions.

Transesterification Processes

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, can occur under acidic or basic catalysis. georganics.sk For example, when a methyl benzoate (B1203000) derivative was treated with an alkoxide, partial transesterification to the corresponding alkyl benzoate was observed. nih.gov This reaction allows for the modification of the ester group to suit the requirements of a particular synthetic route.

Transformations of the Aromatic Iodine Substituent

The iodine atom attached to the benzene (B151609) ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ester group and the position of the iodine atom ortho to the amino group can influence its reactivity.

The iodine substituent is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds. Notable examples include:

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. rsc.orglibretexts.orgwalisongo.ac.id This method is used to introduce alkynyl groups onto the aromatic ring. nih.govimperial.ac.uknih.gov

Suzuki Coupling: In this reaction, the aryl iodide is coupled with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. acs.orgresearchgate.net This allows for the formation of biaryl compounds.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a suitable ligand. rsc.orgacs.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, catalyzed by a palladium complex. researchgate.net

These coupling reactions highlight the versatility of the iodine substituent as a synthetic handle for the elaboration of the this compound scaffold. evitachem.comsmolecule.comthieme-connect.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference(s)
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, Et3NArylalkyne rsc.orgnih.gov
SuzukiArylboronic AcidPd(OAc)2, Ligand, BaseBiaryl acs.orgresearchgate.net
Buchwald-HartwigAminePd(dba)2, Ligand, BaseArylamine rsc.orgacs.org
HeckAlkenePd(OAc)2, Ligand, BaseSubstituted Alkene researchgate.net

Nucleophilic Aromatic Substitution Reactions

The presence of an iodine atom on the aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. In these reactions, a nucleophile replaces the iodine atom. The reactivity of the C-I bond towards nucleophilic attack can be influenced by the electronic effects of the other substituents on the ring. The amino and ethyl ester groups can modulate the electron density of the aromatic ring, thereby affecting the ease of substitution.

Common nucleophiles used in these reactions include amines, alkoxides, and cyanides. smolecule.com For instance, reaction with an amine can lead to the formation of a diamine derivative, while reaction with an alkoxide can introduce a new ether linkage. The conditions for these reactions, such as the choice of solvent, temperature, and the potential need for a catalyst, are crucial for achieving high yields and selectivity. evitachem.com

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the case of this compound, this transformation converts the compound into ethyl 2-aminobenzoate. This reaction is significant as it allows for the selective removal of the iodine atom when it is no longer needed in a synthetic sequence.

Various reagents and methods can be employed for reductive dehalogenation. Catalytic hydrogenation is a common approach, often utilizing a palladium catalyst (e.g., Pd/C) and a hydrogen source. researchgate.net Other reducing agents, such as sodium borohydride (B1222165) under specific conditions, can also effect this transformation. researchgate.net The choice of the reductive system depends on the compatibility with other functional groups present in the molecule. For instance, a mild reducing agent would be preferred to avoid the reduction of the ester group. The efficiency of the dehalogenation can be influenced by factors like catalyst loading, hydrogen pressure, and reaction temperature. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govacs.orgrsc.org this compound, with its reactive C-I bond, is an excellent substrate for these transformations. nih.govacs.org Palladium-catalyzed reactions are particularly prominent in this context.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in mediating a variety of cross-coupling reactions involving aryl halides. unibo.it The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron compound (boronic acid or ester) with an organic halide. mdpi.comorganic-chemistry.org In the case of this compound, this reaction allows for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the benzene ring.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. organic-chemistry.org A base is required to activate the organoboron reagent. nih.gov The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Analogs

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
2-IodocycloenonePhenylboronic acid10% Pd/CNa2CO3DME/H2O2-Phenylcycloenone95
4-Iodo-N-succinimidyl benzoate4-Anisyl boronic acidImmobilized Pd3Cl2--4-(4-Methoxyphenyl)-N-succinimidyl benzoate-
4-Bromotoluene4-Methylphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene4,4'-Dimethylbiphenyl98

Data sourced from various studies on Suzuki-Miyaura reactions. organic-chemistry.orgrsc.org

The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.id This reaction provides a direct route to introduce an alkyne functional group onto the aromatic ring of this compound. rsc.org

The catalytic system for the Sonogashira coupling typically consists of a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgnih.gov The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. walisongo.ac.id This method is highly valued for its mild reaction conditions and tolerance of various functional groups. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling

Aryl HalideAlkynePalladium CatalystCopper Co-catalystBaseSolvent
This compoundPhenylacetylenePdCl2(PPh3)2CuIEt3NTHF
N,N-dimethyl-2-iodoanilinePhenylacetylenePdCl2(PPh3)2CuIEt3NCH3CN
Methyl 2-iodobenzoate (B1229623)2-(Trimethylsilyl)acetylenePd(PPh3)2Cl2CuIEt3NTHF

Data compiled from representative Sonogashira coupling procedures. rsc.orgnih.govimperial.ac.uk

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. thieme-connect.comrsc.orgresearchgate.net This reaction is instrumental for synthesizing arylamines, which are prevalent structures in pharmaceuticals and materials science. acs.org

Using this compound as the substrate, the Buchwald-Hartwig amination allows for the introduction of a variety of primary or secondary amines at the 3-position. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. acs.org

Table 3: Key Components in Buchwald-Hartwig Amination

ComponentFunctionExamples
Palladium PrecatalystSource of the active Pd(0) catalystPd(OAc)2, Pd2(dba)3
LigandStabilizes the catalyst and facilitates the catalytic cycleXantphos, SPhos, P(t-Bu)3
BaseActivates the amine and facilitates the final product releaseNaOt-Bu, K3PO4, Cs2CO3
AmineThe nucleophilic coupling partnerPrimary amines, secondary amines, anilines

Information gathered from studies on Buchwald-Hartwig amination reactions. researchgate.netacs.org

Intramolecular C-H Arylation for Polycyclic Systems

Intramolecular C-H arylation is a powerful strategy for the synthesis of polycyclic aromatic compounds and helicenes. In this type of reaction, a palladium catalyst is often employed to facilitate the formation of a new carbon-carbon bond between the iodinated position and a C-H bond on a neighboring aryl group within the same molecule.

For instance, palladium-catalyzed intramolecular C-H arylation has been observed as a competing pathway in the amination of 2'-arylbinaphthyl-2-triflates. researchgate.net By adjusting reaction conditions, such as the solvent and the amount of amine present, the reaction can be directed to favor either amination or C-H arylation, leading to the formation of benzofused nih.govhelicene derivatives. researchgate.net Mechanistic studies, including kinetic analyses and DFT calculations, suggest that this transformation can proceed through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net

This methodology has been applied to the synthesis of unsymmetrically substituted naphtho[1,2-g]chrysenes through a tandem arylation of 2,2'-diiodo-1,1'-binaphthyl with arylboronic acids. The sequence involves an initial Suzuki coupling followed by an intramolecular C-H activation. researchgate.net The efficiency of this approach is influenced by the substituents on the arylboronic acid, with small, acidifying groups at the meta-position favoring the desired helicene product formation. researchgate.net

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are fundamental in the functionalization of aryl halides, and this compound is a suitable substrate for such transformations. These reactions, often referred to as Ullmann-type reactions, are instrumental in forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl system. organic-chemistry.org A more common variation, the Ullmann-type condensation, involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. wikipedia.org These reactions typically require a copper catalyst, often in the form of copper metal or a copper(I) salt like CuI, and are usually conducted at elevated temperatures in polar solvents. nih.govwikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org

In the context of this compound, Ullmann-type couplings can be used to introduce various substituents at the 3-position. For example, a method for synthesizing pyrido-fused quinazolinones involves an Ullmann-type coupling reaction between ethyl 2-iodobenzoate and 2-aminopyridine (B139424) using CuI and ultrasound. researchgate.net

Copper-catalyzed N-arylation of amines with arylboronic acids, a variation of the Chan-Lam coupling, is an effective method for forming C-N bonds. This reaction provides an alternative to palladium-catalyzed methods and is often complementary in scope. Research has demonstrated the synthesis of methyl carbazole-3-carboxylate derivatives through a copper-catalyzed cross-coupling of methyl 4-amino-3-iodobenzoate with boronic acids. rsc.orgchemsrc.com

Reactant 1Reactant 2CatalystProductReference
Methyl 4-amino-3-iodobenzoateArylboronic acidCopper catalystMethyl carbazole-3-carboxylate derivative rsc.orgchemsrc.com

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules from simple starting materials. This compound is a precursor for such sequences.

For the synthesis of benzothiazoles, o-aminothiophenols can be condensed with carboxylic acid derivatives. In one reported synthesis, the condensation of a substituted o-aminothiophenol with methyl 4-amino-3-iodobenzoate under polyphosphoric acid (PPA) at high temperatures yielded a 2-(4-aminophenyl)benzothiazole derivative, where the iodo group was substituted during the reaction. mdpi.com

Ultrasound-assisted, copper-catalyzed, one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-one derivatives has been achieved through the reaction of 2-iodobenzoate esters with 2-aminopyridines. nih.gov This domino process involves an initial Ullmann-type coupling followed by an intramolecular cyclization. nih.gov

Reactant 1Reactant 2CatalystProductReaction TypeReference
Ethyl 2-iodo-5-methoxybenzoate2-AminopyridineCuI11H-pyrido[2,1-b]quinazolin-11-one derivativeUllmann-Goldberg type coupling-cyclization nih.gov
2-Iodobenzoate esters2-Aminopyridine derivativesCuI11H-pyrido[2,1-b]quinazolin-11-one derivativesUllmann-Goldberg type coupling-cyclization nih.gov
Substituted o-aminothiophenolMethyl 4-amino-3-iodobenzoatePPA2-(4-aminophenyl)benzothiazole derivativeCondensation mdpi.com
C-N Bond Formation via N-Arylation with Boronic Acids

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions. acs.org These reactions can form C-C and C-heteroatom bonds and are often tolerant of a wide range of functional groups. acs.orgacs.org Nickel-catalyzed reactions can proceed through a catalytic cycle involving Ni(0) and Ni(II) species, and in some cases, Ni(I) and Ni(III) intermediates have been proposed.

Nickel-catalyzed cross-coupling reactions of organozinc reagents (Negishi coupling) with aryl halides are a powerful tool for C-C bond formation. acs.org Furthermore, nickel-catalyzed Suzuki-Miyaura couplings of aryl halides and phenol (B47542) derivatives with aryl boronic acids have been developed, even in environmentally friendly solvents. acs.org For instance, the commercially available and air-stable precatalyst, NiCl₂(PCy₃)₂, has been shown to be effective for this transformation. acs.org Nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide has also been reported. mdpi.com

While specific examples detailing the use of this compound in nickel-catalyzed reactions are not prevalent in the provided search results, its structure as an aryl iodide makes it a suitable candidate for such transformations. For example, a general procedure for the nickel-catalyzed reductive cyanation of aryl iodides involves NiCl₂·1,10-phen as a catalyst and zinc powder as a reductant. mdpi.com

Iridium-Catalyzed Reactions

Iridium catalysts are particularly known for their ability to mediate C-H activation and borylation reactions. A notable application is the regioselective C-H borylation of arenes, which can then be followed by further functionalization.

A two-step, one-pot procedure for the formal C-H azidation of 1,3-disubstituted benzenes has been developed. clockss.org This process involves an initial iridium-catalyzed C-H borylation, followed by a copper-catalyzed deborylative azidation. clockss.org For example, ethyl 3-iodobenzoate can undergo smooth and regioselective iridium-mediated C-H borylation, leaving the iodo group intact. The resulting arylboronic acid pinacol (B44631) ester can then be converted to the corresponding azide in high yield. clockss.org This method highlights the chemoselectivity of the iridium catalyst, which activates a C-H bond in the presence of a more reactive C-I bond.

Cyclization Reactions Leading to Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an ideal starting material for building complex molecular architectures. The interplay between the nucleophilic amino group, the electrophilic ester carbonyl, and the reactive carbon-iodine bond enables a variety of transition metal-catalyzed and condensation reactions to form fused heterocyclic scaffolds.

Synthesis of Benzodiazepine (B76468) Derivatives

Benzodiazepines are a significant class of seven-membered heterocyclic compounds. While direct synthesis from this compound is not extensively documented, established synthetic routes for analogous compounds suggest a viable pathway. A common strategy for forming the 1,4-benzodiazepine (B1214927) skeleton involves the condensation of a substituted anthranilic acid derivative with an α-amino acid, followed by cyclization.

A plausible route would begin with the reaction of this compound with an N-protected α-amino acid chloride to form an amide intermediate. Subsequent deprotection of the amino acid nitrogen, followed by base-catalyzed intramolecular cyclization via nucleophilic attack of the newly freed amine onto the ester carbonyl, would yield the benzodiazepine ring. The iodine atom at what would become the 6-position of the benzodiazepine core remains intact, available for further functionalization through cross-coupling reactions. Palladium-catalyzed reactions are well-established for the synthesis of various benzodiazepine classes from halogenated starting materials. mdpi.com

Alternatively, reaction with 1,2-diaminoethanes can be used to form substituted 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines from related benzophenone (B1666685) precursors. google.com A similar condensation approach with this compound could potentially lead to the formation of the diazepine (B8756704) ring, although this specific transformation is not explicitly detailed in the reviewed literature.

Formation of Carbazole (B46965) Alkaloids

The synthesis of the carbazole framework from this compound is a well-precedented transformation that typically proceeds through a two-step sequence involving N-arylation followed by an intramolecular C-H activation/arylation. This modern approach offers a high degree of flexibility and functional group tolerance. researchgate.netnih.gov

The first step is a cross-coupling reaction to form a diarylamine intermediate. This is commonly achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, where the amino group of this compound is coupled with an aryl halide or boronic acid. researchgate.netresearchgate.netacs.org

The second step is the crucial ring-closing reaction. The resulting 2-iodo-N-arylaniline intermediate undergoes an intramolecular, palladium-catalyzed direct arylation. researchgate.netnih.gov In this step, the palladium catalyst activates a C-H bond on the N-aryl ring, which then couples with the carbon bearing the iodine atom to form the central pyrrole (B145914) ring of the carbazole system. This reaction is often promoted by a suitable base and ligand. researchgate.netnih.gov This sequential strategy has been successfully applied to the synthesis of various carbazole alkaloids. nih.govnih.govnih.gov

Table 1: Typical Reaction Conditions for Carbazole Synthesis from o-Iodoaniline Precursors
StepReaction TypeCatalyst/ReagentsBaseSolventKey FeaturesReference
1: N-ArylationBuchwald-Hartwig AminationPd(OAc)₂, Ligand (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃Toluene, DioxaneForms diarylamine intermediate. conicet.gov.ar
1: N-ArylationChan-Lam CouplingCu(OAc)₂, Aryl Boronic AcidDBU, PyridineToluene, DCMMild conditions for C-N bond formation. researchgate.net
2: CyclizationIntramolecular C-H ArylationPd(OAc)₂, Ligand (e.g., P(o-tol)₃)K₂CO₃, DBUDMF, DMAcForms the carbazole ring via C-C bond formation. researchgate.netnih.gov

Preparation of Benzimidazole (B57391) Derivatives

Benzimidazoles are another class of heterocycles accessible from this compound. The classical approach is the Phillips condensation, which involves heating an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netsemanticscholar.org In this context, this compound can serve as the carboxylic acid component, reacting with an o-phenylenediamine in an acidic medium or at high temperatures to yield a 2-(2-amino-3-iodophenyl)benzimidazole. ijariie.com

More advanced methods have also been developed. A notable example is a one-pot, three-component synthesis utilizing a copper catalyst. scribd.com This reaction involves the condensation of an o-iodoaniline, an aldehyde, and sodium azide. Research has demonstrated that methyl 4-amino-3-iodobenzoate, a close analog of the title compound, successfully participates in this reaction to produce the corresponding benzimidazole derivatives in moderate to good yields. The process involves the in-situ formation of an imine from the aldehyde and the o-iodoaniline, followed by a copper-catalyzed coupling with azide and subsequent cyclization with loss of nitrogen gas. This method tolerates base-sensitive groups like esters. scribd.com

Table 2: Copper-Catalyzed Three-Component Synthesis of Benzimidazoles
o-Iodoaniline SubstrateAldehydeCatalyst SystemSolventYieldReference
Methyl 4-amino-3-iodobenzoateBenzaldehydeCuI / L-prolineDMSO72% scribd.com
Methyl 4-amino-3-iodobenzoate4-ChlorobenzaldehydeCuI / L-prolineDMSO75% scribd.com
Methyl 4-amino-3-iodobenzoate4-MethylbenzaldehydeCuI / L-prolineDMSO68% scribd.com

Cyclization to Form Thiophene (B33073) Derivatives

The synthesis of thiophenes from this compound is less direct than the routes to nitrogen-containing heterocycles. The well-known Gewald reaction, a multicomponent condensation for producing 2-aminothiophenes, requires an α-methylene carbonyl compound, elemental sulfur, and an activated nitrile, which are not directly compatible with the structure of this compound. arkat-usa.orgorganic-chemistry.org

However, transition-metal catalysis provides a viable pathway to benzothiophenes, where a thiophene ring is fused to the original benzene ring of the starting material. Palladium-catalyzed methodologies are particularly powerful for this type of transformation. nih.govresearchgate.net A plausible strategy involves a palladium-catalyzed coupling of this compound with a suitable sulfur-containing partner. For example, a Sonogashira coupling with a terminal alkyne, followed by a cyclization step involving a sulfur source (e.g., Na₂S), can lead to the formation of a substituted benzothiophene (B83047).

Alternatively, a palladium-catalyzed carbonylative approach has been reported for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.gov While this does not start directly from this compound, it highlights the utility of palladium catalysis in constructing the benzothiophene scaffold. A hypothetical route could involve the conversion of the iodo-group to a thioether, followed by further functionalization and an intramolecular cyclization to build the thiophene ring. These pathways are more complex than direct cyclizations but represent feasible synthetic strategies based on modern organometallic chemistry.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Amino 3 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a detailed map of the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

In the ¹H NMR spectrum of ethyl 2-amino-3-iodobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the ethyl group protons exhibit characteristic signals. A triplet corresponding to the three methyl (CH₃) protons appears at approximately 1.38 ppm with a coupling constant (J) of 7.1 Hz. The two methylene (B1212753) (CH₂) protons of the ethyl group resonate as a quartet at around 4.33 ppm, also with a J value of 7.1 Hz. The broad singlet at 5.77 ppm is attributed to the two protons of the primary amine (NH₂) group. The aromatic protons display distinct signals reflecting their positions on the benzene (B151609) ring. The proton at the 6-position (H-6) appears as a triplet at 7.14 ppm (J = 7.9 Hz), while the protons at the 4 and 5-positions (H-4 and H-5) are observed as doublet of doublets at 7.78 ppm (J = 7.9, 1.5 Hz) and 6.45 ppm (J = 7.9, 1.5 Hz) respectively. rsc.org

A similar compound, ethyl 4-amino-3-iodobenzoate, shows a different substitution pattern, which is reflected in its ¹H NMR spectrum. In this isomer, the aromatic protons appear at 8.32 ppm (singlet), 7.81 ppm (doublet, J = 5.1 Hz), and 6.69 ppm (doublet, J = 4.2 Hz). The amine protons give a broad signal at 4.51 ppm, and the ethyl group protons resonate at 4.31 ppm (multiplet) and 1.36 ppm (triplet, J = 7.1 Hz). nih.gov

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
1.38Triplet7.1-CH₃
4.33Quartet7.1-OCH₂-
5.77Broad Singlet--NH₂
6.45Doublet of Doublets7.9, 1.5H-5
7.14Triplet7.9H-6
7.78Doublet of Doublets7.9, 1.5H-4

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum provides a detailed view of the carbon skeleton of this compound. In CDCl₃ at 100 MHz, the carbonyl carbon of the ester group is observed at approximately 167.9 ppm. The carbons of the ethyl group, the methyl (CH₃) and methylene (CH₂), resonate at around 14.4 ppm and 61.1 ppm, respectively. The aromatic carbons exhibit signals in the range of 110-150 ppm. The carbon atom bonded to the iodine (C-3) shows a signal at a characteristically high field for a carbon bearing a heavy atom, around 91.0 ppm. The other aromatic carbons appear at 111.4 ppm (C-1), 120.2 ppm (C-5), 130.1 ppm (C-6), 139.5 ppm (C-4), and 150.8 ppm (C-2). rsc.org

For comparison, the ¹³C NMR spectrum of ethyl 2-amino-5-iodobenzoate shows signals at 167.3, 149.8, 142.2, 139.4, 118.7, 112.8, and 75.8 ppm, along with the ethyl group carbons. rsc.org

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) in ppmAssignment
14.4-CH₃
61.1-OCH₂-
91.0C-3
111.4C-1
120.2C-5
130.1C-6
139.5C-4
150.8C-2
167.9C=O

Two-Dimensional NMR Techniques for Connectivity Assignments

While specific 2D NMR data for this compound is not detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed to confirm the assignments made from 1D NMR spectra. A COSY spectrum would show correlations between the coupled protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group, and among the aromatic protons. An HSQC spectrum would establish the direct one-bond connectivity between protons and their attached carbons, confirming, for example, which proton signal corresponds to which aromatic carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. For a related compound, ethyl 2-amino-5-iodobenzoate, these bands are observed at 3469 and 3365 cm⁻¹. rsc.org The strong absorption band corresponding to the C=O stretching of the ester group is expected around 1700-1730 cm⁻¹, with a reported value of 1689 cm⁻¹ for the 5-iodo isomer. rsc.org The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region. The C-I stretching vibration is found at lower frequencies, typically in the range of 500-600 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring give rise to bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 291.09 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In one study, the high-resolution mass spectrum of this compound showed a molecular ion peak [M+H]⁺ at m/z 291.9729, which is consistent with the calculated mass of 291.9727 for C₉H₁₁INO₂. rsc.org The fragmentation pattern in the mass spectrum would likely involve the loss of the ethyl group, the ethoxy group, and potentially the iodine atom, providing further structural confirmation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement of its molecular ion. For this compound, with a molecular formula of C₉H₁₀INO₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield an experimental mass value for the protonated molecule [M+H]⁺ that corresponds closely to the calculated value, usually within a few parts per million (ppm).

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₉H₁₀INO₂
Monoisotopic Mass290.9756 g/mol
Theoretical [M+H]⁺291.9834
Theoretical [M+Na]⁺313.9653

Note: This table represents theoretical values. Experimental verification would be performed using HRMS.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound would be predicted based on the established fragmentation rules for its constituent functional groups: an aromatic amine, an ethyl ester, and an iodo-substituent. libretexts.org

Key predicted fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group could lead to the formation of a prominent acylium ion.

Loss of an ethyl radical (-C₂H₅): This would result in a fragment corresponding to the protonated acid.

Decarboxylation: Loss of CO₂ from the ester group.

Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and its cleavage would result in a significant fragment corresponding to the loss of an iodine radical.

Alpha-cleavage: Fragmentation adjacent to the amino group is also a possibility. libretexts.org

Analysis of these characteristic fragment ions and their relative abundances allows for the confirmation of the connectivity of the atoms within the molecule, complementing the exact mass data from HRMS.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) offers the definitive determination of a molecule's three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not documented in the searched literature, extensive studies on its positional isomer derivative, ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, provide a robust model for understanding the potential structural characteristics. nih.govacs.orgsemanticscholar.org This derivative is synthesized from ethyl 4-amino-3-iodobenzoate. nih.govacs.orgsemanticscholar.org

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules within a crystal lattice is governed by a variety of intermolecular forces. In the crystal structures of derivatives of iodo-substituted aminobenzoates, hydrogen bonding and other non-covalent interactions play a crucial role in forming the supramolecular architecture. nih.govresearchgate.netnih.govnih.gov

For the derivative ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, two polymorphic forms have been identified, each with a distinct packing arrangement. nih.govacs.org In one form, molecules are linked into dimers via N–H···O hydrogen bonds, forming characteristic R²₂(8) graph-set motifs. nih.govnih.gov In another polymorph, molecules are connected into infinite chains through C–H···O interactions. nih.govnih.gov Furthermore, offset π–π stacking interactions between the phenyl rings contribute to the stability of the crystal packing. nih.govnih.gov

Given the presence of amino, ester, and iodo groups, this compound is expected to exhibit a rich network of supramolecular interactions, including:

N–H···O Hydrogen Bonds: Between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.

C–H···O Interactions: Involving aromatic or ethyl C-H bonds and carbonyl or amino groups.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with the amino or carbonyl groups of adjacent molecules. nih.gov

π–π Stacking: Between the aromatic rings of adjacent molecules.

Polymorphism Studies of Related Structures

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. This phenomenon is of great interest as different polymorphs can exhibit distinct physical properties.

A detailed investigation into ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate revealed the existence of two polymorphs, one crystallizing in the triclinic system (space group P-1) and the other in the monoclinic system (space group P2₁/c). nih.govacs.orgsemanticscholar.orgnih.gov The different packing arrangements in these polymorphs arise from the different ways the molecules interact via hydrogen bonding and π-π stacking. nih.govnih.gov The presence of halogens, such as iodine, in aromatic sulfonamides has been observed to induce polymorphism. acs.org This capacity for forming different stable crystal packings highlights the structural versatility of iodo-substituted aromatic compounds and suggests that this compound could also potentially exhibit polymorphism under different crystallization conditions.

Table 2: Crystallographic Data for a Derivative, Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate

ParameterPolymorph 1 (MSBT)Polymorph 2 (MSBM)
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
Key Intermolecular InteractionN–H···O Dimers (R²₂(8) loop)C–H···O Chains

Data sourced from studies on a derivative compound. nih.govacs.orgnih.gov

Computational and Theoretical Investigations of Ethyl 2 Amino 3 Iodobenzoate

Density Functional Theory (DFT) Studies

No specific DFT studies on Ethyl 2-amino-3-iodobenzoate are publicly available. Consequently, data on its optimized geometry, electronic structure, frontier molecular orbitals, and predicted spectroscopic parameters cannot be provided.

Geometry Optimization and Electronic Structure Calculations

There is no available data from DFT calculations detailing the optimized bond lengths, bond angles, and electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound, which are crucial for predicting its chemical reactivity, is not available in published literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

There are no published theoretical predictions of the NMR chemical shifts or IR vibrational frequencies for this compound based on DFT calculations.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This type of analysis is essential for understanding the intermolecular interactions within the crystal lattice of a compound.

Visualization of Supramolecular Assembly Patterns

Visual representations of the supramolecular assembly, such as d_norm maps and fingerprint plots, which are derived from Hirshfeld surface analysis, are not available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, arising from its electron and nuclear charge distribution. The MEP surface provides a map of the electrostatic potential, which is crucial for understanding and predicting a molecule's chemical reactivity and intermolecular interactions. The potential is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). Green and yellow represent intermediate potential values.

Identification of Electrophilic and Nucleophilic Sites

The MEP map of this compound allows for the clear identification of its electrophilic and nucleophilic sites, which are key to predicting its reactivity.

Nucleophilic Sites: These are electron-rich regions, characterized by a negative electrostatic potential (typically colored red on an MEP map). They are prone to attack by electrophiles. In the case of this compound, the primary nucleophilic centers are expected to be located on the oxygen atoms of the ester group and the nitrogen atom of the amino group. The lone pairs of electrons on these atoms create regions of high electron density. The aromatic ring itself, being electron-rich, can also exhibit nucleophilic character.

Electrophilic Sites: These are electron-deficient regions, indicated by a positive electrostatic potential (colored blue). They are susceptible to attack by nucleophiles. The hydrogen atoms of the amino group and the ethyl group are expected to be the primary electrophilic sites. Additionally, a region of positive potential, known as a "sigma-hole" or σ-hole, can be anticipated on the iodine atom along the C-I bond axis. rsc.org This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, making it a potential halogen bond donor. rsc.org

The following table illustrates the predicted electrophilic and nucleophilic sites on this compound based on general principles of MEP analysis.

Site Functional Group Predicted Character Reason
Carbonyl OxygenEsterNucleophilicHigh electron density due to lone pairs.
Amino NitrogenAminoNucleophilicLone pair of electrons.
Phenyl RingAromatic SystemNucleophilicπ-electron cloud.
Amino HydrogensAminoElectrophilicPartial positive charge due to bonding with electronegative nitrogen.
Iodine AtomHalo-aromaticElectrophilic (σ-hole)Anisotropic electron distribution creating a region of positive potential. rsc.org

Prediction of Hydrogen Bonding Interactions and Reaction Regions

The MEP surface is also instrumental in predicting the hydrogen bonding capabilities of a molecule. Hydrogen bonds are formed between a hydrogen bond donor (an electronegative atom bonded to a hydrogen atom) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons).

Hydrogen Bond Donors: In this compound, the amino group (-NH2) is the primary hydrogen bond donor. The hydrogen atoms attached to the nitrogen have a partial positive charge, making them suitable for forming hydrogen bonds with electron-rich atoms.

Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl group (C=O) in the ethyl ester moiety are the most significant hydrogen bond acceptors due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the amino group can also act as a hydrogen bond acceptor.

Computational studies on related molecules have demonstrated the importance of such interactions in determining their crystal packing and supramolecular assembly. researchgate.net For instance, in similar structures, N-H···O hydrogen bonds are common and play a crucial role in stabilizing the crystal lattice. researchgate.net The MEP map would visually confirm these potential interaction sites, with the red regions around the carbonyl oxygen indicating strong hydrogen bond accepting capabilities and the blue regions around the amino hydrogens highlighting their donor potential.

The table below summarizes the predicted hydrogen bonding interactions for this compound.

Interaction Type Donor Site Acceptor Site Significance
Intermolecular Hydrogen BondAmino Group (-NH2)Carbonyl Oxygen (C=O) of another moleculeInfluences crystal packing and solid-state structure.
Intermolecular Hydrogen BondAmino Group (-NH2)Amino Nitrogen (-NH2) of another moleculeContributes to the network of non-covalent interactions.
Halogen BondIodine Atom (σ-hole)A nucleophilic site on another moleculeCan influence molecular recognition and self-assembly. rsc.org

Molecular Dynamics Simulations (for studying conformational landscapes or interactions with computational models)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of a molecule over time.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bond of the ethyl group and the C-N bond of the amino group. Rotation around these bonds can lead to different spatial arrangements of the atoms, known as conformers. An MD simulation can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules, such as biological receptors.

The following table provides a hypothetical summary of the types of information that could be obtained from an MD simulation of this compound.

Simulation Type System Information Gained Potential Applications
Conformational AnalysisSingle molecule in vacuum or implicit solventIdentification of low-energy conformers, rotational energy barriers, and flexibility of the molecule.Understanding intrinsic molecular properties and preferred shapes.
Solvation StudyMolecule in a box of explicit solvent (e.g., water)Solvation free energy, radial distribution functions, and dynamics of solvent-solute interactions.Predicting solubility and understanding behavior in solution.
Interaction StudyMolecule with a model receptor or surfaceBinding affinity, orientation in a binding pocket, and key interacting residues or surface sites.In silico screening for potential biological targets or material interactions.

Research Applications and Emerging Directions for Ethyl 2 Amino 3 Iodobenzoate in Synthetic Chemistry

Role as a Versatile Synthetic Intermediate in the Construction of Complex Organic Molecules

The strategic positioning of the amino, iodo, and ester functionalities on the benzene (B151609) ring of Ethyl 2-amino-3-iodobenzoate allows for its participation in a wide array of chemical reactions, making it a cornerstone for the synthesis of complex heterocyclic compounds. The presence of the iodine atom, a versatile halogen, facilitates numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. Simultaneously, the ortho-amino group can act as a nucleophile or be transformed into other functional groups, often participating in cyclization reactions to form fused ring systems.

A significant application of this scaffold is in the synthesis of quinazolinone derivatives. For instance, methodologies have been developed involving the copper-catalyzed coupling-cyclization of 2-iodobenzoate (B1229623) esters with 2-aminopyridines. nih.gov This reaction proceeds through an initial Ullmann-Goldberg type coupling followed by an intramolecular cyclization to furnish the polycyclic 11H-pyrido[2,1-b]quinazolin-11-one core structure. nih.gov The efficiency of this one-pot synthesis is often enhanced by ultrasound irradiation. nih.gov

Furthermore, related aminohalobenzoates are employed in the synthesis of benzothiazoles. The condensation of substituted o-aminothiophenols with methyl 4-amino-3-iodobenzoate under acidic conditions, such as in polyphosphoric acid (PPA) at high temperatures, yields 2-substituted benzothiazole (B30560) derivatives. mdpi.com This demonstrates how the amino and halo-substituted benzoate (B1203000) core can be used to construct different classes of important heterocyclic molecules, which are prevalent in medicinal chemistry and materials science. mdpi.comresearchgate.net The reactivity of the iodo-group also allows for its conversion into other functionalities, such as in the preparation of substituted p-toluenesulfonanilides from ethyl 4-amino-3-iodobenzoate, showcasing its utility as a modifiable scaffold. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Aminohalobenzoate Scaffolds

Starting Material Class Reagent Reaction Type Product Class Reference
2-Iodobenzoate ester 2-Aminopyridine (B139424) Copper-catalyzed coupling-cyclization 11H-Pyrido[2,1-b]quinazolin-11-one nih.gov
4-Amino-3-iodobenzoate o-Aminothiophenol Condensation/Cyclization 2-Substituted Benzothiazole mdpi.com

Contribution to the Development of Novel Organic Reactions and Methodologies

The unique reactivity of this compound and its analogs has contributed to the innovation of new synthetic methods. A notable example is the development of an ultrasound-assisted, copper-catalyzed, one-pot Ullmann-Goldberg coupling and cyclization reaction. nih.gov This methodology provides an efficient and environmentally benign route to complex heterocyclic systems from 2-iodobenzoate esters, avoiding harsh conditions and multi-step procedures. nih.gov

Research into the palladium-catalyzed aminocarbonylation of related ethyl 2-substituted 5-iodobenzoates has also led to refined synthetic methodologies. researchgate.net Studies have shown that the reaction conditions can be finely tuned to selectively produce either 5-carboxamide or 5-glyoxylamide derivatives. researchgate.net This level of control, achieved by modulating parameters like carbon monoxide pressure and the choice of base, represents a significant methodological advancement, allowing for the selective synthesis of different products from a common precursor. researchgate.net These developments highlight how studies on iodobenzoate derivatives contribute to the broader field of organic synthesis by providing more efficient, selective, and sustainable reaction pathways.

Utility as a Building Block for Agrochemicals and Dyes

The aminobenzoate framework is a common structural motif in a variety of commercial products, including agrochemicals and dyes. Halogenated aminobenzoic acid derivatives, such as this compound, serve as key intermediates in the synthesis of these products. chemimpex.comchemshuttle.com The functional groups on the ring allow for further chemical elaboration to build the complex structures required for biological activity in agrochemicals or the specific chromophoric systems found in dyes. chemimpex.com For instance, related compounds like 2-amino-3,4-dichlorophenol (B12463373) are known intermediates in the manufacturing of azo dyes. evitachem.com The versatility of this class of compounds makes them valuable starting materials for creating new materials in these industries. chemimpex.com

Applications in the Synthesis of Advanced Materials (e.g., Optoelectronic Materials)

The reactivity of iodobenzoate esters makes them suitable precursors for advanced materials with specific electronic and optical properties. A closely related compound, ethyl 2-amino-4-chloro-5-iodobenzoate, finds application in the production of polarizing films for liquid crystal displays (LCDs). smolecule.com This demonstrates a direct link between this class of chemical building blocks and the manufacturing of components for optoelectronic devices.

Furthermore, the utility of 2-iodobenzoate esters extends to the synthesis of highly complex functional materials like molecular motors. In the construction of asymmetric bottom halves of these nanoscale machines, a key step can be the Suzuki cross-coupling reaction between a boronic acid and a 2-iodobenzoate. acs.org This reaction creates the core structure of the motor component, highlighting the crucial role of iodo-aromatic compounds in the bottom-up synthesis of advanced functional materials. The potential for these molecules to be incorporated into polymers also opens up avenues for creating new materials with tailored properties.

Development of Precursors for Radiolabeled Probes for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Research

A significant and growing application of iodo-aromatic compounds like this compound is in nuclear medicine, specifically in the development of radiolabeled probes for PET and SPECT imaging. acs.org These non-invasive diagnostic techniques rely on the detection of gamma rays emitted by radionuclides incorporated into biologically active molecules. gla.ac.uk Iodine has several radioisotopes suitable for these applications, including Iodine-123 for SPECT and Iodine-124 for PET. acs.orgmdpi.com

The carbon-iodine bond in this compound can be readily used to introduce a radioactive iodine isotope into a molecule. One common strategy involves converting the stable iodo-compound into a more reactive precursor, such as an organostannane (e.g., a tributylstannyl derivative). snmjournals.org This stannylated precursor can then undergo a radioiododestannylation reaction, where it is treated with a source of radioactive iodide (e.g., Na¹²⁵I) and an oxidizing agent to efficiently replace the stannyl (B1234572) group with the radioisotope. snmjournals.orgplos.org

This approach is widely used to create "prosthetic groups," which are small, radiolabeled molecules that can be attached to larger biomolecules like peptides or proteins. mdpi.com For example, N-succinimidyl-3-iodobenzoate (SIB) is a well-known prosthetic group that can be radiolabeled with isotopes like ¹²⁵I and then conjugated to a protein. mdpi.complos.org The synthesis of such agents from precursors like 3-iodobenzoic acid enables the development of targeted radiopharmaceuticals for imaging specific biological processes, such as tumors. plos.org The ability to create these imaging agents is crucial for disease diagnosis, monitoring treatment, and drug development. gla.ac.uk

Table 2: Radioisotopes of Iodine Used in Biomedical Applications

Isotope Emission Type Half-life Primary Medical Use Reference
Iodine-123 (¹²³I) Gamma (γ) 13.22 hours SPECT Imaging gla.ac.ukmdpi.com
Iodine-124 (¹²⁴I) Positron (β+) 4.18 days PET Imaging acs.orgmdpi.com
Iodine-125 (¹²⁵I) Gamma (γ) 59.4 days Radioimmunoassays, SPECT Research mdpi.complos.org

| Iodine-131 (¹³¹I) | Beta (β-), Gamma (γ) | 8.02 days | Therapy, Diagnostics | mdpi.com |

Q & A

What are the standard synthetic routes for Ethyl 2-amino-3-iodobenzoate, and how can reaction conditions be optimized?

Level: Basic
Answer: this compound is typically synthesized via iodination of a benzoate precursor. Common methods include:

  • Electrophilic aromatic substitution : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., amino or ester) to ensure regioselectivity at the 3-position .
  • Cross-coupling reactions : Employing palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with pre-functionalized iodobenzoic acid derivatives.
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry of reagents. Monitor reaction progress via TLC or HPLC, and characterize products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during characterization?

Level: Advanced
Answer: Contradictions may arise from impurities, tautomerism, or solvent effects. Methodological steps include:

  • Purification : Re-crystallization or column chromatography to isolate the target compound.
  • Advanced spectroscopy : Use 1^1H-15^15N HMBC NMR to confirm amino group positioning or X-ray crystallography for unambiguous structural elucidation .
  • Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., using Gaussian software) .

What strategies are recommended for improving the yield of iodination reactions in this compound synthesis?

Level: Basic
Answer: Key strategies:

  • Catalyst selection : Use Lewis acids like FeCl₃ to enhance electrophilic iodination efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) improve iodine solubility and reaction kinetics.
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation. Document yields at varying conditions and validate purity via melting point analysis and HPLC .

How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Level: Advanced
Answer: Computational tools like DFT or molecular docking can:

  • Map electron density : Identify nucleophilic/electrophilic sites using Fukui indices.
  • Simulate transition states : Predict activation energies for Suzuki or Buchwald-Hartwig reactions.
  • Validate mechanisms : Compare theoretical vs. experimental 1^1H NMR shifts to confirm intermediate structures. Software such as Gaussian or ORCA is recommended .

What are the best practices for analyzing trace impurities in this compound batches?

Level: Advanced
Answer: Use hyphenated techniques:

  • LC-MS/MS : Quantify impurities at ppm levels and identify structural analogs.
  • GC-MS : Detect volatile by-products from incomplete reactions.
  • Elemental analysis : Confirm iodine content via inductively coupled plasma mass spectrometry (ICP-MS). Reference standards and spike-recovery experiments ensure accuracy .

How should researchers design biological activity assays for this compound derivatives?

Level: Advanced
Answer: Focus on structure-activity relationship (SAR) studies:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or cytotoxicity via MTT assays.
  • Targeted screening : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like topoisomerase II.
  • Data validation : Compare results with positive controls (e.g., cisplatin for anticancer activity) and replicate experiments to minimize variability .

What methodologies are effective in studying the stability of this compound under varying storage conditions?

Level: Basic
Answer: Conduct accelerated stability studies:

  • Thermal stress : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.
  • Photolytic testing : Expose to UV light (ICH Q1B guidelines) and monitor iodine loss via ICP-MS.
  • pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–13) using UV-Vis spectroscopy .

How can researchers address discrepancies between theoretical and experimental data in reaction mechanism studies?

Level: Advanced
Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D to validate rate-determining steps.
  • Isotopic labeling : Use 13^{13}C or 15^{15}N-labeled reagents to track atom migration via NMR.
  • Multivariate analysis : Apply ANOVA to identify statistically significant variables (e.g., solvent, catalyst) influencing mechanistic pathways .

What ethical considerations apply to in vivo studies involving this compound derivatives?

Level: Basic
Answer: Follow institutional animal care guidelines (e.g., NIH or ARRIVE):

  • Dose justification : Conduct LD₅₀ trials and apply the 3Rs principle (Replacement, Reduction, Refinement).
  • Ethics review : Submit protocols to an IACUC (Institutional Animal Care and Use Committee) for approval.
  • Data transparency : Report adverse events and mortality rates in publications .

How should contradictory findings in literature about the compound’s biological activity be critically evaluated?

Level: Advanced
Answer: Perform meta-analysis:

  • Systematic review : Extract data from peer-reviewed journals (avoiding preprints) and assess bias via Cochrane Risk of Bias Tool.
  • Statistical reconciliation : Apply funnel plots to detect publication bias or heterogeneity (I² statistic).
  • Experimental replication : Design independent assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.